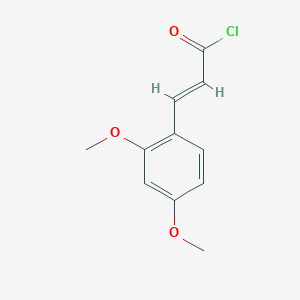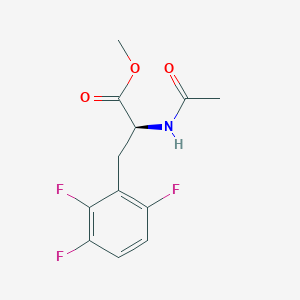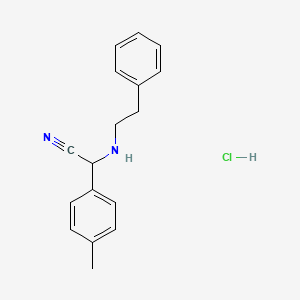
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride
概要
説明
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride is a chemical compound that belongs to the class of organic compounds known as nitriles. These compounds contain a cyano group (-C≡N) attached to an aromatic ring. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride typically involves the reaction of phenethylamine with p-tolunitrile under specific conditions. Common reagents used in this synthesis include:
Phenethylamine: An organic compound with the formula C8H11N.
p-Tolunitrile: An aromatic nitrile with the formula C8H7N.
The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with steps including:
Reaction Optimization: Adjusting temperature, pressure, and catalyst concentration.
Purification: Using techniques such as crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution Reagents: Such as halogens (Cl2, Br2) or alkylating agents.
Major Products Formed
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Primary or secondary amines.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as acting on specific receptors or enzymes.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of 2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride involves its interaction with specific molecular targets. These targets could include:
Receptors: Binding to and modulating the activity of specific receptors in the body.
Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Pathways: Affecting signaling pathways that regulate cellular functions.
類似化合物との比較
Similar Compounds
Phenethylamine: A simple amine with similar structural features.
p-Tolunitrile: An aromatic nitrile with a similar functional group.
Benzylamine: Another amine with a similar aromatic structure.
Uniqueness
2-(Phenethylamino)-2-(p-tolyl)acetonitrile hydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain applications.
特性
IUPAC Name |
2-(4-methylphenyl)-2-(2-phenylethylamino)acetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.ClH/c1-14-7-9-16(10-8-14)17(13-18)19-12-11-15-5-3-2-4-6-15;/h2-10,17,19H,11-12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYAWLHRUWKSJSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


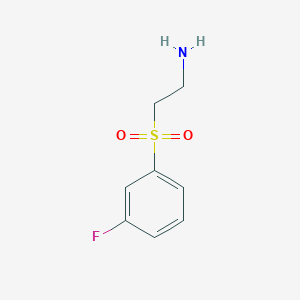
amine](/img/structure/B1406917.png)
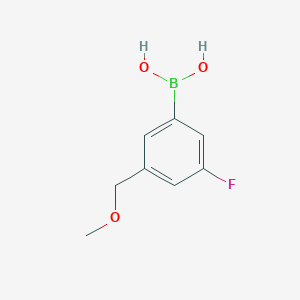
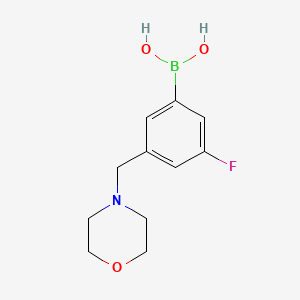
(propan-2-yl)amine](/img/structure/B1406935.png)
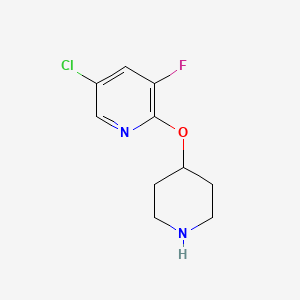
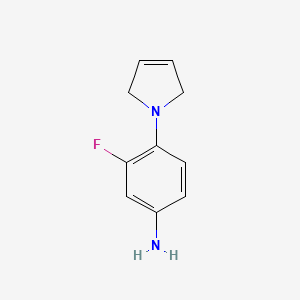
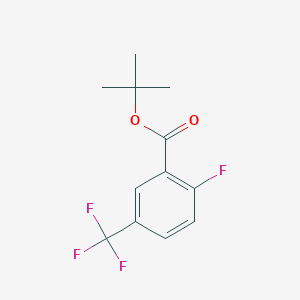
![2-methoxyethyl N-[(4-iodophenyl)carbamoyl]carbamate](/img/structure/B1406925.png)

![tert-butyl 5-(2,2,2-trifluoroacetyl)hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate](/img/structure/B1406930.png)

